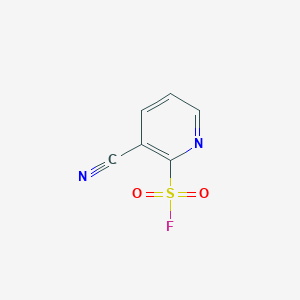

3-氰基吡啶-2-磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Cyanopyridine-2-sulfonyl fluoride is a chemical compound with the CAS Number: 1935016-55-9 . It has a molecular weight of 186.17 and is typically stored at a temperature of 4 degrees Celsius . It is usually available in powder form .

Synthesis Analysis

The synthesis of fluorinated pyridines, including 3-Cyanopyridine-2-sulfonyl fluoride, has been a topic of interest in recent literature . One method involves the fluorination of readily available 3-cyanopyridine-2(1H)-thiones via 3-cyano-2-methanesulfonylpyridines .Molecular Structure Analysis

The Inchi Code for 3-Cyanopyridine-2-sulfonyl fluoride is1S/C6H3FN2O2S/c7-12(10,11)6-5(4-8)2-1-3-9-6/h1-3H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis

The sulfur (VI)-fluoride exchange (SuFEx) reaction is a key process in the chemical reactions involving 3-Cyanopyridine-2-sulfonyl fluoride . This reaction generates specific covalent linkages between proteins in cells and in vivo, opening innovative avenues for studying elusive protein–protein interactions and developing potent covalent protein drugs .Physical And Chemical Properties Analysis

3-Cyanopyridine-2-sulfonyl fluoride is a powder with a molecular weight of 186.17 . It is typically stored at a temperature of 4 degrees Celsius .科学研究应用

- Fluorosulfonyl Radicals : Sulfonyl fluorides find applications in materials science. Direct fluorosulfonylation using fluorosulfonyl radicals has emerged as an efficient method for producing sulfonyl fluorides . These compounds can modify polymers, surfaces, and functional materials.

- Synthesis of 2-Oxo-1,2-dihydropyridine-3-carbonitrile Derivatives : Researchers have used 3-cyanopyridine-2-sulfonyl fluoride in the synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives. These compounds exhibit interesting biological activities and are relevant in medicinal chemistry .

Materials Science

Organic Synthesis

作用机制

While the exact mechanism of action for 3-Cyanopyridine-2-sulfonyl fluoride is not specified in the search results, the sulfur (VI)-fluoride exchange (SuFEx) reaction plays a crucial role . This reaction enables the formation of specific covalent linkages between proteins, which can be used for various biological applications .

安全和危害

未来方向

The advent of sulfur (VI)-fluoride exchange (SuFEx) processes has invigorated research into electrophilic species featuring a sulfur-fluorine bond . Among these, sulfonyl fluorides have emerged as the workhorse functional group, with diverse applications being reported . Future research will likely continue to explore the synthesis and manipulation of these intriguing functional groups .

属性

IUPAC Name |

3-cyanopyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2O2S/c7-12(10,11)6-5(4-8)2-1-3-9-6/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXPAGABXGVECM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2835906.png)

![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2835912.png)

![1,3,6-trimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2835915.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2835917.png)

![2-((7-(4-fluorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N,N-dimethylacetamide](/img/structure/B2835926.png)